molecular formula C17H25N3 B7577733 N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline

N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline

Cat. No. B7577733
M. Wt: 271.4 g/mol
InChI Key: ZAFLEMNRTFKHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves its ability to selectively accumulate in cancer cells and its activation by light to produce reactive oxygen species that can cause cellular damage and death. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have a high degree of selectivity for cancer cells over normal cells, making it a promising candidate for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have minimal toxicity and side effects in animal studies, making it a safe and effective candidate for cancer diagnosis and treatment. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has also been shown to have a high degree of stability and can be stored for long periods without degradation.

Advantages and Limitations for Lab Experiments

The advantages of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in lab experiments include its high degree of selectivity for cancer cells, minimal toxicity and side effects, and stability. However, the limitations of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline include its high cost and the need for specialized equipment and expertise to perform experiments.

Future Directions

There are several future directions for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline research, including the development of new synthesis methods to reduce the cost of production, the optimization of photodynamic therapy protocols to improve treatment outcomes, and the exploration of new applications for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in fields such as neuroscience and microbiology. Additionally, further studies are needed to fully understand the mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and its potential side effects in humans.
In conclusion, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline is a promising compound that has shown great potential in various fields of scientific research, particularly in cancer diagnosis and treatment. Further research is needed to fully explore the potential of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and to develop new applications for this compound.

Synthesis Methods

The synthesis of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves several steps, including the reaction of 3-heptanone with hydrazine hydrate to form 3-heptanone hydrazone, followed by the reaction of the hydrazone with 4-(chloromethyl)aniline to produce N-heptan-3-yl-4-(chloromethyl)aniline. Finally, the reaction of N-heptan-3-yl-4-(chloromethyl)aniline with pyrazole in the presence of a base leads to the formation of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline.

Scientific Research Applications

N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, photodynamic therapy, and fluorescence imaging. In cancer diagnosis and treatment, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to selectively accumulate in cancer cells and can be used as a diagnostic tool for detecting tumors. In photodynamic therapy, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be activated by light to produce reactive oxygen species that can kill cancer cells. In fluorescence imaging, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be used as a contrast agent to visualize tumors.

properties

IUPAC Name

N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-3-5-7-16(4-2)19-17-10-8-15(9-11-17)14-20-13-6-12-18-20/h6,8-13,16,19H,3-5,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLEMNRTFKHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)NC1=CC=C(C=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline

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